molecular formula C8H19Cl3N2O2S B3380582 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride CAS No. 197891-94-4

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride

Cat. No.: B3380582
CAS No.: 197891-94-4
M. Wt: 313.7 g/mol
InChI Key: XDJQIYOZMKTALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-ol with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride can undergo various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3-(4-methylpiperazin-1-yl)propanoic acid and 3-(4-methylpiperazin-1-yl)propan-1-ol. These compounds share the same core structure but differ in their functional groups, leading to different chemical properties and applications.

List of Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid

  • 3-(4-Methylpiperazin-1-yl)propan-1-ol

  • 1-(3-Aminopropyl)-4-methylpiperazine

This compound's versatility and reactivity make it a valuable asset in various scientific and industrial applications. Its unique properties and applications continue to drive research and development in multiple fields.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2S.2ClH/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13;;/h2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJQIYOZMKTALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCS(=O)(=O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197891-94-4
Record name 3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.